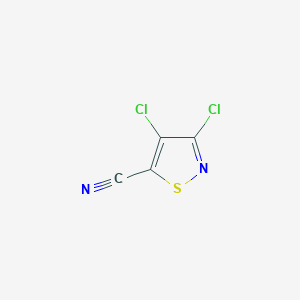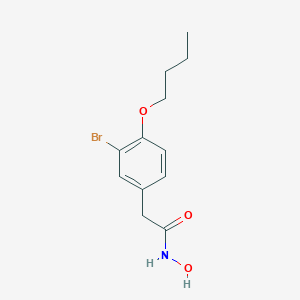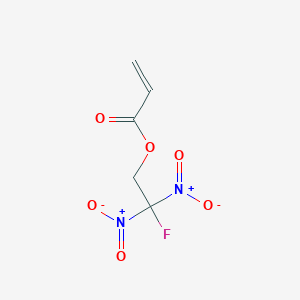
2-Fluoro-2,2-dinitroethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2,2-dinitroethyl acrylate (FDNEA) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a derivative of acrylate, a common building block in organic chemistry. FDNEA has been studied for its ability to act as a nitric oxide (NO) donor, and its potential to modulate the immune system.
Mécanisme D'action
2-Fluoro-2,2-dinitroethyl acrylate acts as a nitric oxide donor, releasing NO in a controlled manner. Nitric oxide is an important signaling molecule in the body, involved in a variety of physiological processes such as vasodilation, neurotransmission, and immune response. By releasing NO, 2-Fluoro-2,2-dinitroethyl acrylate can modulate these processes and potentially have therapeutic effects.
Effets Biochimiques Et Physiologiques
2-Fluoro-2,2-dinitroethyl acrylate has been shown to increase the production of cytokines, which are important in the regulation of immune responses. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of 2-Fluoro-2,2-dinitroethyl acrylate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Fluoro-2,2-dinitroethyl acrylate in lab experiments is its ability to release NO in a controlled manner. This allows for precise modulation of physiological processes and can potentially lead to therapeutic applications. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 2-Fluoro-2,2-dinitroethyl acrylate. One area of interest is its potential use in immunotherapy for cancer treatment. Additionally, further investigation into its ability to modulate immune responses may lead to new treatments for autoimmune diseases. Finally, continued research into the synthesis and properties of 2-Fluoro-2,2-dinitroethyl acrylate may lead to improved methods for its production and potential applications in other areas of research.
Méthodes De Synthèse
2-Fluoro-2,2-dinitroethyl acrylate can be synthesized through a multi-step process involving the reaction of acrylate with various reagents to produce the desired product. One such method involves the reaction of acrylate with fluorine gas and nitric acid, followed by distillation to isolate the final product.
Applications De Recherche Scientifique
2-Fluoro-2,2-dinitroethyl acrylate has been studied for its potential use in scientific research, particularly in the fields of immunology and cancer research. It has been shown to modulate the immune system by increasing the production of cytokines, which are important in the regulation of immune responses. Additionally, 2-Fluoro-2,2-dinitroethyl acrylate has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis (cell death) in cancer cells.
Propriétés
Numéro CAS |
16544-21-1 |
|---|---|
Nom du produit |
2-Fluoro-2,2-dinitroethyl acrylate |
Formule moléculaire |
C5H5FN2O6 |
Poids moléculaire |
208.1 g/mol |
Nom IUPAC |
(2-fluoro-2,2-dinitroethyl) prop-2-enoate |
InChI |
InChI=1S/C5H5FN2O6/c1-2-4(9)14-3-5(6,7(10)11)8(12)13/h2H,1,3H2 |
Clé InChI |
SVLVXRRQKCWWRO-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canonique |
C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Autres numéros CAS |
16544-21-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



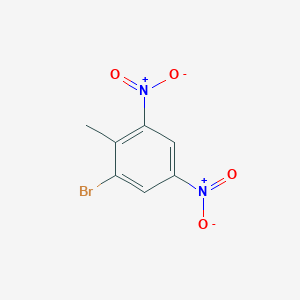
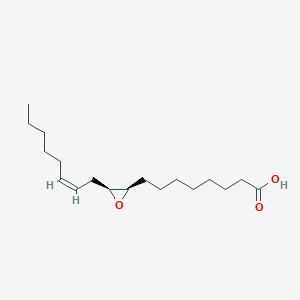
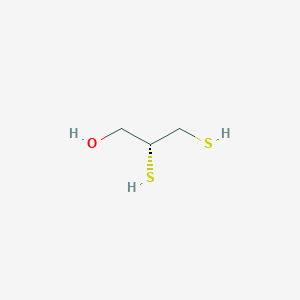
![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
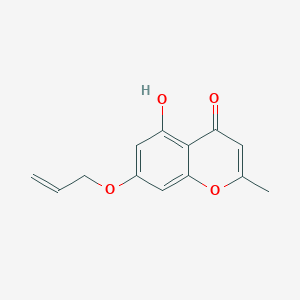
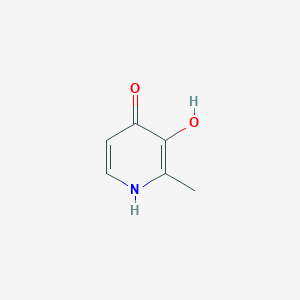
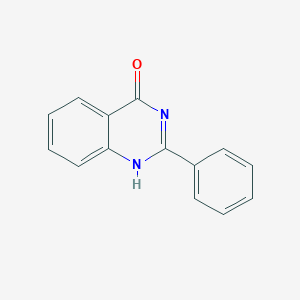
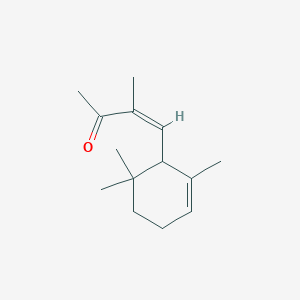
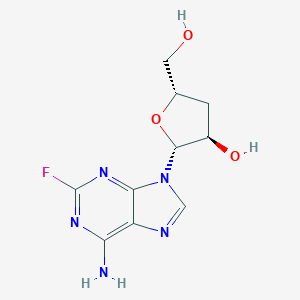
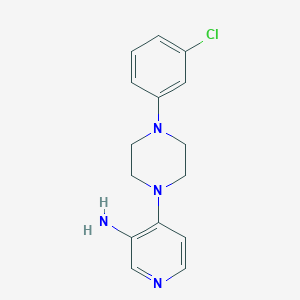
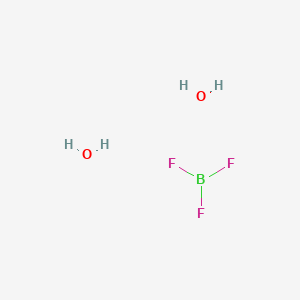
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
